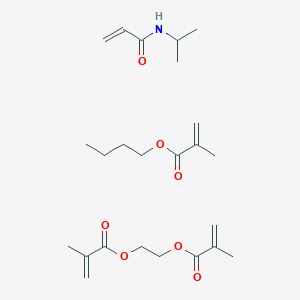

Poly(N-isopropylacrylamide-co-butyl methacrylate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Poly(N-isopropylacrylamide-co-butyl methacrylate), also known as P(NIPAM-co-BMA), is a copolymer that has been widely studied for its unique thermo-responsive properties. It is a water-soluble polymer that exhibits a lower critical solution temperature (LCST) at around 32°C. Below this temperature, the polymer is hydrophilic and soluble, but above this temperature, it becomes hydrophobic and precipitates out of solution. This behavior has made P(NIPAM-co-BMA) a popular material for various scientific research applications.

Mecanismo De Acción

The mechanism of action of P(NIPAM-co-BMA) is based on its thermo-responsive properties. Below the LCST, the polymer is hydrophilic and soluble, allowing it to interact with aqueous environments. Above the LCST, the polymer becomes hydrophobic and precipitates out of solution, which can be used to control drug release or cell adhesion.

Efectos Bioquímicos Y Fisiológicos

P(NIPAM-co-BMA) has been shown to be biocompatible and non-toxic, making it a promising material for biomedical applications. It has been used in various in vitro and in vivo studies, demonstrating its ability to control cell adhesion, growth, and differentiation. However, further studies are needed to fully understand the long-term effects of P(NIPAM-co-BMA) on biological systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of P(NIPAM-co-BMA) is its thermo-responsive properties, which can be used to control drug release or cell adhesion. It is also a water-soluble polymer, making it easy to handle and work with in the laboratory. However, one limitation is its sensitivity to pH and ionic strength, which can affect its thermo-responsive properties. Additionally, its hydrophobicity can make it difficult to dissolve in some solvents.

Direcciones Futuras

There are many potential future directions for P(NIPAM-co-BMA) research. One area of interest is the development of new drug delivery systems that can release drugs in response to specific stimuli, such as changes in pH or light. Another area is the use of P(NIPAM-co-BMA) in tissue engineering, where its hydrophilic and hydrophobic properties can be used to control cell behavior and tissue growth. Additionally, P(NIPAM-co-BMA) can be used as a transducer in biosensors to detect changes in temperature or pH. Further studies are needed to fully understand the potential applications of P(NIPAM-co-BMA) in these areas.

Métodos De Síntesis

P(NIPAM-co-BMA) can be synthesized using a variety of methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. The most common method is free radical polymerization, which involves the use of a radical initiator to initiate the polymerization reaction. The monomers, N-isopropylacrylamide and butyl methacrylate, are then added to the reaction mixture and allowed to polymerize.

Aplicaciones Científicas De Investigación

P(NIPAM-co-BMA) has been used in a wide range of scientific research applications, including drug delivery, tissue engineering, and biosensors. Its thermo-responsive properties make it an ideal material for drug delivery systems that can release drugs in response to temperature changes in the body. It has also been used to create scaffolds for tissue engineering, as its hydrophilic and hydrophobic properties can be used to control cell adhesion and growth. In biosensors, P(NIPAM-co-BMA) has been used as a transducer to detect changes in temperature or pH.

Propiedades

Número CAS |

111984-73-7 |

|---|---|

Nombre del producto |

Poly(N-isopropylacrylamide-co-butyl methacrylate) |

Fórmula molecular |

C24H39NO7 |

Peso molecular |

453.6 g/mol |

Nombre IUPAC |

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8) |

Clave InChI |

ZKQAGSRSPSPPSA-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |

SMILES canónico |

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |

Sinónimos |

poly(IPAAM-co-BMA) poly(N-isopropylacrylamide-co-butyl methacrylate) poly(NIP3AAm-co-BMA) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)

![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)

![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)